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molecular formula C10H15N B566804 4-TERT-BUTYLANILINE-D15 CAS No. 1219794-71-4

4-TERT-BUTYLANILINE-D15

Cat. No. B566804
M. Wt: 164.329
InChI Key: WRDWWAVNELMWAM-JYJYZAGRSA-N
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Patent
US08058477B2

Procedure details

(CyPF-t-Bu)PdCl2 (7.30 mg, 1.00×10−2 mmol), LiNH2 (0.230 g, 10.0 mmol) and 4-t-butyl-1-bromobenzene (0.213 g, 1.00 mmol) were weighed into a 24 mL vial. DME (20.0 mL) was then added. The vial was sealed with a cap containing a PTFE septum, and the reaction mixture was stirred for 24 h at 80° C. The reaction mixture was allowed to cool to room temperature before pouring into ice water (20.0 mL). To this mixture was added HCl aqueous solution (10.0 mL, 1.0 M). The mixture was stirred at room temperature for 5 min and was then neutralized with a saturated solution of NaHCO3 (5.00-10.0 mL). After extraction with CH2Cl2 (3×20.0 mL), the organic layer was separated and dried over MgSO4. The solvent was evaporated, and the crude product isolated by eluting with hexane/ethyl acetate (80/20) to give 107.0 mg (72%) of 4-t-butylaniline as a pale yellow liquid.
[Compound]
Name
(CyPF-t-Bu)PdCl2
Quantity
7.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
0.213 g
Type
reactant
Reaction Step Three
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Yield
72%

Identifiers

REACTION_CXSMILES
[Li][NH2:2].[C:3]([C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].Cl.C([O-])(O)=O.[Na+]>COCCOC>[C:3]([C:7]1[CH:12]=[CH:11][C:10]([NH2:2])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4] |f:3.4|

Inputs

Step One
Name
(CyPF-t-Bu)PdCl2
Quantity
7.3 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0.23 g
Type
reactant
Smiles
[Li]N
Step Three
Name
Quantity
0.213 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)Br
Step Four
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
20 mL
Type
reactant
Smiles
Step Six
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
7.5 (± 2.5) mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 24 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed with a cap
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
After extraction with CH2Cl2 (3×20.0 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product isolated
WASH
Type
WASH
Details
by eluting with hexane/ethyl acetate (80/20)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08058477B2

Procedure details

(CyPF-t-Bu)PdCl2 (7.30 mg, 1.00×10−2 mmol), LiNH2 (0.230 g, 10.0 mmol) and 4-t-butyl-1-bromobenzene (0.213 g, 1.00 mmol) were weighed into a 24 mL vial. DME (20.0 mL) was then added. The vial was sealed with a cap containing a PTFE septum, and the reaction mixture was stirred for 24 h at 80° C. The reaction mixture was allowed to cool to room temperature before pouring into ice water (20.0 mL). To this mixture was added HCl aqueous solution (10.0 mL, 1.0 M). The mixture was stirred at room temperature for 5 min and was then neutralized with a saturated solution of NaHCO3 (5.00-10.0 mL). After extraction with CH2Cl2 (3×20.0 mL), the organic layer was separated and dried over MgSO4. The solvent was evaporated, and the crude product isolated by eluting with hexane/ethyl acetate (80/20) to give 107.0 mg (72%) of 4-t-butylaniline as a pale yellow liquid.
[Compound]
Name
(CyPF-t-Bu)PdCl2
Quantity
7.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
0.213 g
Type
reactant
Reaction Step Three
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Yield
72%

Identifiers

REACTION_CXSMILES
[Li][NH2:2].[C:3]([C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].Cl.C([O-])(O)=O.[Na+]>COCCOC>[C:3]([C:7]1[CH:12]=[CH:11][C:10]([NH2:2])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4] |f:3.4|

Inputs

Step One
Name
(CyPF-t-Bu)PdCl2
Quantity
7.3 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0.23 g
Type
reactant
Smiles
[Li]N
Step Three
Name
Quantity
0.213 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)Br
Step Four
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
20 mL
Type
reactant
Smiles
Step Six
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
7.5 (± 2.5) mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 24 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed with a cap
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
After extraction with CH2Cl2 (3×20.0 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product isolated
WASH
Type
WASH
Details
by eluting with hexane/ethyl acetate (80/20)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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